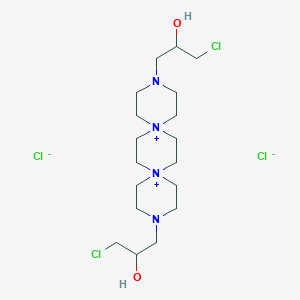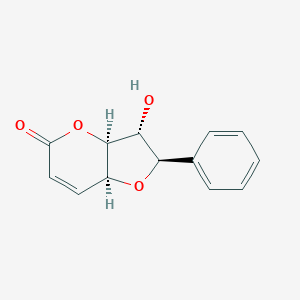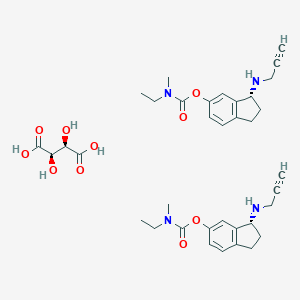
拉多司吉酒石酸盐
描述
Ladostigil is a novel pharmacological agent that has been designed to address neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. It is a dual-function inhibitor of both monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are enzymes involved in neurotransmitter metabolism and neural signaling, respectively. The drug exhibits neuroprotective and antioxidant activities, which are effective at concentrations lower than those required for enzyme inhibition. This suggests that ladostigil may have therapeutic benefits in conditions characterized by oxidative stress and inflammatory processes, such as Alzheimer's disease .
Synthesis Analysis
Ladostigil's synthesis involves the combination of pharmacophores from known drugs, such as the carbamate cholinesterase inhibitor rivastigmine and the MAO-B inhibitor rasagiline. The synthesis process has been further refined through biocatalysis, using engineered enzymes such as Candida glabrata ketoreductase 1 (CgKR1), which offers a promising route for the asymmetric synthesis of ladostigil intermediates with high enantioselectivity and yield .
Molecular Structure Analysis
The molecular structure of ladostigil combines elements from its parent compounds, rivastigmine and rasagiline, into a single molecule. This bifunctional design allows ladostigil to exert its dual inhibitory action on both AChE and MAO enzymes. The R-isomer of ladostigil, known as TV3326, and its S-isomer, TV3279, differ in their MAO inhibitory activity, with the R-isomer having a significant inhibitory effect on both MAO-A and MAO-B .
Chemical Reactions Analysis
Ladostigil's chemical activity is characterized by its ability to inhibit key enzymes involved in neurotransmitter degradation. It inhibits hippocampal and striatal MAO-A and B activities by more than 90%, and striatal ChE activity by approximately 50%. These inhibitory actions result in increased levels of neurotransmitters such as dopamine and serotonin in the brain, which are crucial for maintaining cognitive function and combating neurodegenerative diseases .
Physical and Chemical Properties Analysis
The physical and chemical properties of ladostigil contribute to its neuroprotective effects. It has been shown to increase cell viability by enhancing the activity of antioxidant enzymes such as catalase and glutathione reductase, and by reducing the production of reactive oxygen species in neuroblastoma cells exposed to oxidative stress. Additionally, ladostigil upregulates mRNA levels of several antioxidant enzymes, indicating its potential to modulate oxidative stress responses in the brain .
Case Studies and Clinical Relevance
Ladostigil has been evaluated in various animal models to assess its therapeutic potential. In aged rats, ladostigil prevented age-related glial activation and spatial memory deficits, suggesting that early treatment could slow disease progression in Alzheimer's disease . It also showed neuroprotective effects against hydrogen peroxide-mediated cytotoxicity and was found to regulate the translation and processing of amyloid precursor protein (APP), which is implicated in Alzheimer's disease pathology . Furthermore, ladostigil has been shown to reverse behavioral and neurochemical effects induced by prenatal stress in rats, indicating its potential in treating comorbid conditions of dementia and depression . In a rat model of Alzheimer's disease induced by streptozotocin, ladostigil prevented gliosis, oxidative-nitrative stress, and memory deficits, supporting its role in combating early-stage Alzheimer's disease .
科学研究应用
神经保护和认知增强特性
拉多司吉酒石酸盐表现出显著的神经保护和认知增强特性。由于其作为乙酰胆碱丁酰胆碱酯酶和单胺氧化酶 (MAO)-A 和 -B 抑制剂的双重作用,它已被证明在阿尔茨海默病治疗中有效。这种双重作用对于合并锥体外系疾病和抑郁症的痴呆症特别有益 (Weinreb 等人,2012 年)。此外,拉多司吉已显示出预防年龄相关神经胶质激活和空间记忆缺陷的潜力,使其成为解决老龄人群认知障碍的有希望的候选者 (Weinstock 等人,2011 年)。
抗抑郁和抗焦虑作用
研究还强调了拉多司吉的抗抑郁和抗焦虑作用。已经观察到它可以减少焦虑和抑郁样行为,特别是在产前应激大鼠中,展示了其在解决情绪障碍方面的潜力 (Poltyrev 等人,2005 年)。
对基因表达和微胶质形态的影响
研究表明,拉多司吉影响各种脑区中的基因表达和微胶质形态,这对于记忆调节至关重要。它调节与钙稳态、离子通道和突触功能相关的基因表达,有助于其神经保护能力 (Linial 等人,2020 年)。
阿尔茨海默病治疗的潜力
拉多司吉的多功能特性使其成为阿尔茨海默病治疗的潜在候选者。它调节淀粉样前体蛋白加工和激活关键信号通路的的能力为其在阿尔茨海默病中的治疗功效提供了理论基础 (Weinreb 等人,2008 年)。
对氧化应激和炎症的影响
拉多司吉已表现出解决氧化应激和炎症的能力,这是神经退行性疾病的关键因素。它显着降低氧化应激和微胶质激活,表明其在存在氧化应激和炎症过程的疾病中的作用 (Shoham 等人,2007 年)。
未来方向
Ladostigil was initially developed for Alzheimer’s disease but later changed to an indication of mild cognitive impairment (MCI) . In a Phase 2 study, Ladostigil missed its primary endpoint, but trended in the direction of a treatment benefit . Treatment benefits were reported on MRI and select cognitive tests . These results were formally published in Neurology .
属性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H20N2O2.C4H6O6/c2*1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;5-1(3(7)8)2(6)4(9)10/h2*1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*15-;1-,2-/m111/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLVBVAJMQZMJN-OGOSNNLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1.CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ladostigil Tartrate | |
CAS RN |
209394-46-7 | |
| Record name | Ladostigil Tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209394467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl-methyl-carbamic acid (R)-3-prop-2-ynylaminoindan-5-yl ester, (2R,3R)- 2,3-dihydroxy-succinic acid. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LADOSTIGIL TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J1346C51H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



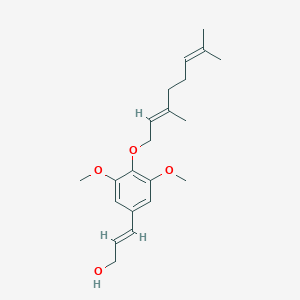
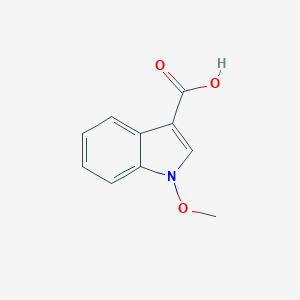
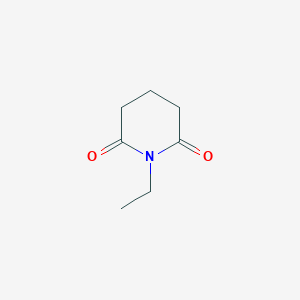
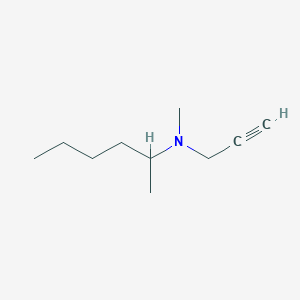
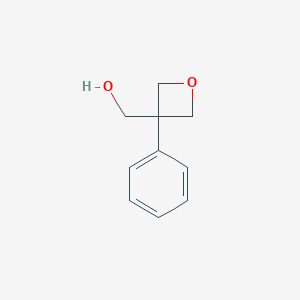
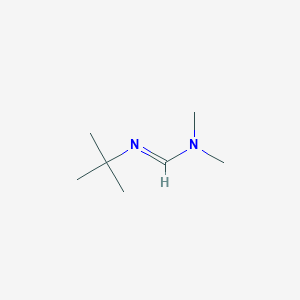
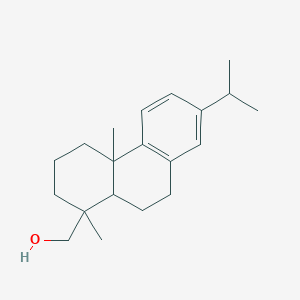
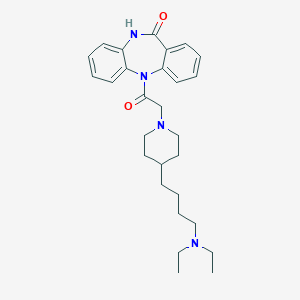
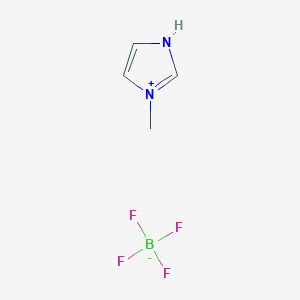
![(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B132519.png)
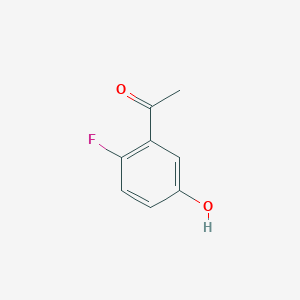
![[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B132528.png)
